Boc-3,5-Dibromo-L-tyrosine
CAS No.: 58960-71-7
Cat. No.: VC21541101
Molecular Formula: C14H17Br2NO5
Molecular Weight: 439.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 58960-71-7 |
---|---|
Molecular Formula | C14H17Br2NO5 |
Molecular Weight | 439.1 g/mol |
IUPAC Name | (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 |
Standard InChI Key | FIKNCGRWSBGBKP-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O |
Physical and Chemical Properties
Molecular Structure and Identity
Boc-3,5-Dibromo-L-tyrosine possesses the molecular formula C14H17Br2NO5 and a molecular weight of 439.10 g/mol . The compound maintains the chiral center of L-tyrosine, with the S configuration at the alpha carbon atom. This stereochemistry is critical for its biological activity and applications in peptide synthesis. Common synonyms for this compound include Boc-Tyr(3,5-Br2)-OH and BOC-3,5-DIBROMO-TYR-OH, which are frequently used in scientific literature and commercial catalogs .
Physical Properties
The physical properties of Boc-3,5-Dibromo-L-tyrosine are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Weight | 439.10 g/mol | |
Density | 1.692 g/cm³ | |
Flash Point | 265.939°C | |
Boiling Point | 516.118°C at 760 mmHg | |
Optical Rotation | [α]D = +33 ± 2° (C=1 in Dioxane) at 20°C |
The optical rotation value is particularly important as it confirms the compound's chirality and can be used as a criterion for assessing its purity. The relatively high boiling and flash points indicate thermal stability, which is advantageous for various chemical applications requiring elevated temperatures.
Chemical Properties
Boc-3,5-Dibromo-L-tyrosine exhibits chemical behavior characteristic of both amino acids and brominated aromatic compounds. The carboxylic acid group (pKa approximately 2-3) can participate in acid-base reactions and is reactive for peptide bond formation . The phenolic hydroxyl group (pKa approximately 9-10) can undergo deprotonation under basic conditions, increasing its nucleophilicity.
The bromine atoms at positions 3 and 5 on the phenyl ring activate the ring toward nucleophilic substitution reactions while deactivating it toward electrophilic aromatic substitution. This reactivity profile is valuable in various synthetic applications, particularly those requiring selective functionalization of the aromatic ring. The Boc protecting group remains stable under basic and neutral conditions but can be readily cleaved under acidic conditions, providing a convenient method for deprotection when required in synthetic sequences.
Synthesis and Preparation Methods
Preparation of 3,5-Dibromo-L-tyrosine
The synthesis of Boc-3,5-Dibromo-L-tyrosine begins with the preparation of 3,5-dibromo-L-tyrosine from L-tyrosine. According to recent research findings, an efficient method involves the reaction of L-tyrosine with dimethyl sulfoxide (DMSO) in hydrobromic acid/acetic acid (HBr/AcOH) mixture . Specifically, using 2.2 equivalents of DMSO under these conditions results in the formation of 3,5-dibromo-L-tyrosine in good yield . This approach has been described as "the simplest, safest and most efficient method for the preparation of gram quantities of 3,5-dibromo-L-tyrosine" .
The reaction can be represented as:
L-Tyrosine + 2.2 equiv. DMSO (in HBr/AcOH) → 3,5-Dibromo-L-tyrosine
This method represents a significant improvement over previous bromination approaches, which often involved hazardous reagents such as elemental bromine or required more complex reaction setups. The DMSO-mediated bromination occurs selectively at the 3 and 5 positions of the phenol ring, leaving other functional groups intact.
Applications in Research and Industry
Peptide Synthesis
Boc-3,5-Dibromo-L-tyrosine serves as a key building block in peptide synthesis, particularly for peptides that require brominated tyrosine residues . The incorporation of this modified amino acid enhances the structural diversity of peptides, which is valuable for drug development and structure-activity relationship studies . The Boc protecting group on the amino function allows for controlled peptide bond formation while preventing unwanted side reactions.
In solid-phase peptide synthesis, Boc-3,5-Dibromo-L-tyrosine can be incorporated using standard coupling protocols, providing access to peptides with unique properties. These brominated peptides may exhibit altered receptor binding profiles, enhanced stability against enzymatic degradation, or novel physicochemical properties compared to their non-brominated counterparts.
Pharmaceutical Research
The unique properties of Boc-3,5-Dibromo-L-tyrosine make it valuable in the design of novel pharmaceuticals, especially those targeting specific biological pathways . The presence of bromine atoms introduces potential binding sites for drug-target interactions, which can lead to more effective treatments with improved selectivity and fewer side effects .
In medicinal chemistry, brominated tyrosine derivatives have been investigated for various therapeutic applications, including as components of antibiotic, antiviral, and anticancer agents. The bromine substituents can enhance the lipophilicity of compounds, potentially improving their membrane permeability and bioavailability.
Bioconjugation
Boc-3,5-Dibromo-L-tyrosine finds application in bioconjugation processes, where it helps attach biomolecules to drugs or imaging agents . This improves the specificity and efficacy of therapeutic agents by enabling targeted delivery to specific tissues or cell types . The bromine atoms can serve as reactive sites for various coupling reactions, including cross-coupling methodologies that allow for further functionalization of the aromatic ring.
The bioconjugation applications extend to the development of antibody-drug conjugates, peptide-drug conjugates, and various imaging probes used in diagnostic applications. The site-specific incorporation of Boc-3,5-Dibromo-L-tyrosine into proteins and peptides provides a handle for selective modification, enabling precise control over the conjugation process.
Material Science
In material science, Boc-3,5-Dibromo-L-tyrosine is applied in the development of advanced materials, particularly in creating polymers with specific functional properties . These materials can be used in coatings or drug delivery systems, where the unique structural features of the brominated amino acid contribute to the material's performance characteristics .
Polymers incorporating Boc-3,5-Dibromo-L-tyrosine or its derivatives may exhibit enhanced thermal stability, altered mechanical properties, or specific interactions with biological systems. Additionally, the bromine atoms may provide reactive sites for post-polymerization modification, allowing for the fine-tuning of material properties for specific applications.
Enzyme Inhibition Studies
Boc-3,5-Dibromo-L-tyrosine has been studied for its potential to inhibit specific enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme inhibitors for therapeutic applications . The compound's structural similarity to tyrosine, a common substrate for various enzymes, combined with the unique properties conferred by the bromine substituents, makes it valuable for investigating enzyme-substrate interactions and designing selective inhibitors.
Research in this area has implications for the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic conditions, where specific enzyme inhibition can provide therapeutic benefits. The development of selective enzyme inhibitors based on Boc-3,5-Dibromo-L-tyrosine or related structures represents an active area of pharmaceutical research.
Chemical Reactivity and Mechanisms
Types of Reactions
Boc-3,5-Dibromo-L-tyrosine participates in various chemical reactions, demonstrating its versatility as a reagent in organic synthesis and peptide chemistry.
Peptide Bond Formation
As an amino acid derivative, Boc-3,5-Dibromo-L-tyrosine readily engages in peptide bond formation via its carboxylic acid group. This reaction typically involves activation of the carboxylic acid using coupling reagents such as carbodiimides (DCC, EDC), uronium salts (HATU, HBTU), or phosphonium salts (PyBOP), followed by nucleophilic attack by the amino group of another amino acid or peptide. The Boc protecting group prevents unwanted reactions at the amino function, allowing for controlled and directional peptide synthesis.
Nucleophilic Substitution
The bromine atoms at positions 3 and 5 of the phenyl ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles. This reactivity allows for further functionalization of the molecule, introducing diverse functional groups that can modify its properties and applications. Common nucleophiles include azides, thiols, amines, and alkoxides, each providing access to different derivatives with specialized properties.
Deprotection Reactions
The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. The deprotection mechanism involves protonation of the tert-butyl carbamate oxygen, followed by loss of carbon dioxide and formation of the tert-butyl cation, which is stabilized by the reaction medium. This deprotection strategy is compatible with the presence of the bromine substituents and allows for the selective unmasking of the amino group for subsequent reactions.
Mechanism of Action in Biological Systems
In biological systems, Boc-3,5-Dibromo-L-tyrosine (after deprotection) or peptides containing the 3,5-dibromo-L-tyrosine residue can interact with various molecular targets. The bromine atoms increase the hydrophobicity of the aromatic ring and alter its electronic properties, potentially affecting protein-protein interactions, enzyme-substrate recognition, and receptor binding.
The incorporation of 3,5-dibromo-L-tyrosine into peptides can also influence their secondary structure, stability, and biological activity. The increased size and electronegativity of the bromine atoms compared to hydrogen can affect the peptide's conformation, potentially stabilizing specific structural elements such as α-helices or β-sheets.
Comparison with Similar Compounds
Table 2: Comparison of Boc-3,5-Dibromo-L-tyrosine with Related Compounds
The unique combination of the Boc protecting group and the bromine atoms in Boc-3,5-Dibromo-L-tyrosine confers specific properties that distinguish it from related compounds. These properties include altered reactivity, modified lipophilicity, and specialized applications in peptide synthesis and pharmaceutical research.
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